molecular formula C5H11BO3 B15297339 [(1E)-5-Hydroxypent-1-en-1-yl]boronic acid CAS No. 132048-17-0

[(1E)-5-Hydroxypent-1-en-1-yl]boronic acid

Cat. No.: B15297339
CAS No.: 132048-17-0
M. Wt: 129.95 g/mol
InChI Key: HDXMSEDOLLTDDQ-DUXPYHPUSA-N
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Description

[(1E)-5-Hydroxypent-1-en-1-yl]boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a hydroxypentene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing [(1E)-5-Hydroxypent-1-en-1-yl]boronic acid involves the hydroboration of 5-hydroxypent-1-yne. This reaction typically employs a borane reagent such as borane-tetrahydrofuran complex (BH3-THF) under mild conditions. The hydroboration reaction proceeds with syn-selectivity, resulting in the formation of the desired boronic acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale hydroboration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

[(1E)-5-Hydroxypent-1-en-1-yl]boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Boranes or borohydrides.

    Substitution: Ethers or esters.

Mechanism of Action

The mechanism by which [(1E)-5-Hydroxypent-1-en-1-yl]boronic acid exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which acts as a Lewis acid, forming stable complexes with target molecules. These interactions are crucial in various applications, including sensing and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1E)-5-Hydroxypent-1-en-1-yl]boronic acid is unique due to its hydroxypentene chain, which imparts distinct reactivity and properties. This compound’s ability to form stable complexes with diols and its versatility in various chemical reactions make it a valuable tool in synthetic chemistry and other scientific fields .

Properties

CAS No.

132048-17-0

Molecular Formula

C5H11BO3

Molecular Weight

129.95 g/mol

IUPAC Name

[(E)-5-hydroxypent-1-enyl]boronic acid

InChI

InChI=1S/C5H11BO3/c7-5-3-1-2-4-6(8)9/h2,4,7-9H,1,3,5H2/b4-2+

InChI Key

HDXMSEDOLLTDDQ-DUXPYHPUSA-N

Isomeric SMILES

B(/C=C/CCCO)(O)O

Canonical SMILES

B(C=CCCCO)(O)O

Origin of Product

United States

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